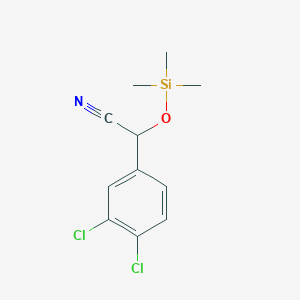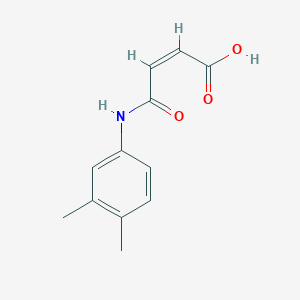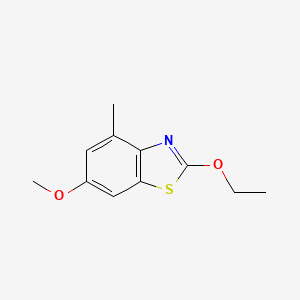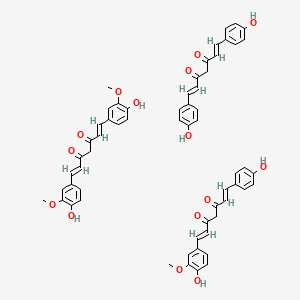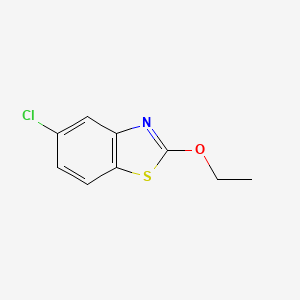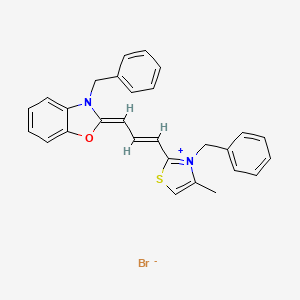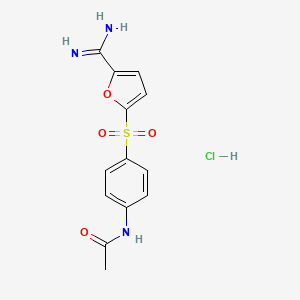![molecular formula C34H24Br2O2 B13791377 6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol CAS No. 945743-60-2](/img/structure/B13791377.png)
6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a binaphthyl core, which is further substituted with two tolyl groups. The chiral nature of this compound makes it an important molecule in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol typically involves the following steps:
Bromination: The starting material, 1,1’-binaphthyl, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 6 and 6’ positions of the binaphthyl core.
Tolyl Substitution: The brominated binaphthyl is then reacted with tolyl groups through a Suzuki coupling reaction. This involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
科学的研究の応用
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Material Science: Employed in the synthesis of chiral materials and polymers.
Pharmaceuticals: Investigated for its potential use in the development of chiral drugs and therapeutic agents.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex facilitates the selective formation of one enantiomer over the other in a chemical reaction. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
類似化合物との比較
Similar Compounds
®-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol: The enantiomer of the compound with similar properties but opposite chirality.
6,6’-dibromo-1,1’-binaphthyl-2,2’-diol: Lacks the tolyl groups, resulting in different reactivity and applications.
3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol: Lacks the bromine atoms, affecting its chemical behavior and use in catalysis.
Uniqueness
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol is unique due to its specific combination of bromine, tolyl, and hydroxyl groups, which confer distinct reactivity and chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over enantiomeric purity is crucial.
特性
CAS番号 |
945743-60-2 |
|---|---|
分子式 |
C34H24Br2O2 |
分子量 |
624.4 g/mol |
IUPAC名 |
6-bromo-1-[6-bromo-2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C34H24Br2O2/c1-19-3-7-21(8-4-19)29-17-23-15-25(35)11-13-27(23)31(33(29)37)32-28-14-12-26(36)16-24(28)18-30(34(32)38)22-9-5-20(2)6-10-22/h3-18,37-38H,1-2H3 |
InChIキー |
IIJAFIVIQLTWFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3C=CC(=CC3=C2)Br)C4=C5C=CC(=CC5=CC(=C4O)C6=CC=C(C=C6)C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)

![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
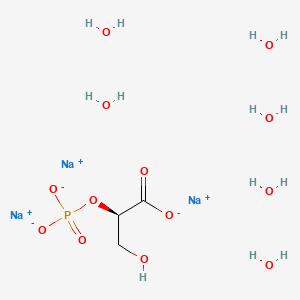
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
